molecular formula C16H15ClN2O3 B3975143 N-(2-chloro-5-nitrophenyl)-3-phenylbutanamide

N-(2-chloro-5-nitrophenyl)-3-phenylbutanamide

Cat. No. B3975143
M. Wt: 318.75 g/mol
InChI Key: NGKLPNAEINKCFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-5-nitrophenyl)-3-phenylbutanamide, also known as CNPPB, is a chemical compound that has been widely used in scientific research. It is a potent blocker of the calcium-activated chloride channel, which makes it a valuable tool for investigating the physiological and biochemical roles of this channel in various systems.

Scientific Research Applications

N-(2-chloro-5-nitrophenyl)-3-phenylbutanamide has been used extensively in scientific research to investigate the role of calcium-activated chloride channels in various systems. These channels play important roles in regulating ion homeostasis, cell volume, and membrane potential in many cell types, including neurons, smooth muscle cells, and epithelial cells. By blocking these channels, this compound can help researchers elucidate the physiological and biochemical functions of these channels in different systems.

Mechanism of Action

N-(2-chloro-5-nitrophenyl)-3-phenylbutanamide blocks the calcium-activated chloride channel by binding to a specific site on the channel protein. This binding prevents the channel from opening in response to increases in intracellular calcium levels, which in turn reduces chloride ion influx into the cell. This mechanism of action has been confirmed through electrophysiological studies in which this compound was shown to inhibit chloride currents in cells expressing the channel.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific system under investigation. In neurons, for example, this compound has been shown to inhibit synaptic transmission by blocking the chloride currents that contribute to inhibitory postsynaptic potentials. In smooth muscle cells, this compound can reduce contractility by inhibiting chloride currents that contribute to depolarization and contraction. In epithelial cells, this compound can affect ion transport and cell volume regulation by blocking chloride currents that contribute to transepithelial ion transport and cell volume regulation.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-chloro-5-nitrophenyl)-3-phenylbutanamide is its potency and specificity for the calcium-activated chloride channel. This allows researchers to selectively block this channel without affecting other ion channels or transporters. Additionally, this compound is relatively stable and easy to use in laboratory experiments. However, one limitation of this compound is its potential for off-target effects, particularly at high concentrations. Researchers must carefully titrate the concentration of this compound to avoid unwanted effects on other ion channels or transporters.

Future Directions

There are many potential future directions for research on N-(2-chloro-5-nitrophenyl)-3-phenylbutanamide and calcium-activated chloride channels. One area of interest is the role of these channels in disease states, such as hypertension, asthma, and cystic fibrosis. By understanding the physiological and biochemical functions of these channels in disease states, researchers may be able to develop new therapeutic approaches. Additionally, there is interest in developing more specific and potent blockers of calcium-activated chloride channels, which could have important applications in both basic and clinical research.

properties

IUPAC Name

N-(2-chloro-5-nitrophenyl)-3-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-11(12-5-3-2-4-6-12)9-16(20)18-15-10-13(19(21)22)7-8-14(15)17/h2-8,10-11H,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKLPNAEINKCFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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